molecular formula C23H22FNO5 B12037133 4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one CAS No. 618074-27-4

4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12037133
CAS No.: 618074-27-4
M. Wt: 411.4 g/mol
InChI Key: PJRVNPRBLMVGCR-XUTLUUPISA-N
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Description

4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including an allyloxy group, a benzoyl group, a fluorophenyl group, a hydroxy group, and a methoxyethyl group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with a phenol derivative in the presence of a base.

    Addition of the Benzoyl Group: The benzoyl group can be added via a Friedel-Crafts acylation reaction, where a benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached via an alkylation reaction, where an alkyl halide reacts with an alcohol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The fluorophenyl group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF (tetrahydrofuran) or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as K2CO3 or NaOAc (sodium acetate).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted allyloxy derivatives.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.

    Biological Research: Studied for its potential biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methoxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Ethoxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-(Propoxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Uniqueness

4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy, ethoxy, and propoxy analogs

Properties

CAS No.

618074-27-4

Molecular Formula

C23H22FNO5

Molecular Weight

411.4 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H22FNO5/c1-3-13-30-18-10-6-16(7-11-18)21(26)19-20(15-4-8-17(24)9-5-15)25(12-14-29-2)23(28)22(19)27/h3-11,20,26H,1,12-14H2,2H3/b21-19+

InChI Key

PJRVNPRBLMVGCR-XUTLUUPISA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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